5,6-Difluoroisoindoline-1,3-dione

Descripción general

Descripción

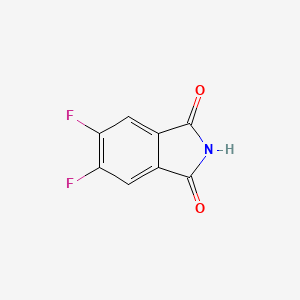

5,6-Difluoroisoindoline-1,3-dione is a fluorinated derivative of isoindoline-1,3-dione, characterized by the presence of two fluorine atoms at the 5 and 6 positions of the isoindoline ring.

Mecanismo De Acción

Target of Action

Isoindoline-1,3-dione derivatives have been tested for their anticancer and antimicrobial activity against certain human pathogenic microorganisms , suggesting that they may target cellular processes or enzymes involved in these diseases.

Mode of Action

It is known that isoindoline-1,3-dione derivatives can modulate the dopamine receptor d3 , which suggests a potential application as antipsychotic agents.

Biochemical Pathways

Given the potential modulation of the dopamine receptor d3 by isoindoline-1,3-dione derivatives , it can be inferred that 5,6-Difluoroisoindoline-1,3-dione may influence dopaminergic signaling pathways.

Result of Action

Isoindoline-1,3-dione derivatives have been shown to have anticancer and antimicrobial activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells, and inhibit the growth of certain microorganisms.

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .

Análisis Bioquímico

Biochemical Properties

It is known that isoindoline-1,3-dione derivatives can interact with various enzymes and proteins

Cellular Effects

Some isoindoline-1,3-dione derivatives have been tested for their anticancer and antimicrobial activity against certain human pathogenic microorganisms

Molecular Mechanism

It is known that isoindoline-1,3-dione derivatives can interact with the human dopamine receptor D2

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoroisoindoline-1,3-dione typically involves the reaction of 4,5-difluorophthalic anhydride with formamide. The reaction is carried out at elevated temperatures (around 130°C) for a few hours, resulting in the formation of the desired product . The reaction can be summarized as follows:

Reactants: 4,5-difluorophthalic anhydride and formamide

Conditions: 130°C for 2-2.5 hours

Product: this compound

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Análisis De Reacciones Químicas

Types of Reactions: 5,6-Difluoroisoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of hydroxy derivatives.

Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.

Aplicaciones Científicas De Investigación

5,6-Difluoroisoindoline-1,3-dione has found applications in several scientific research areas:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of organic electronic materials, such as organic solar cells.

Comparación Con Compuestos Similares

Isoindoline-1,3-dione: The parent compound without fluorine substitution.

4,5-Difluoroisoindoline-1,3-dione: A similar compound with fluorine atoms at different positions.

N-Substituted Isoindoline-1,3-diones: Variants with different substituents on the nitrogen atom.

Uniqueness: 5,6-Difluoroisoindoline-1,3-dione is unique due to the specific positioning of fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances the compound’s stability and its potential as a versatile building block in organic synthesis .

Actividad Biológica

5,6-Difluoroisoindoline-1,3-dione is a compound of increasing interest due to its potential therapeutic applications, particularly as an inhibitor of dihydroorotate dehydrogenase (DHODH), which plays a crucial role in the de novo pyrimidine synthesis pathway. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique isoindoline structure with two fluorine atoms positioned at the 5 and 6 positions. This modification enhances its bioavailability and metabolic stability, making it a promising candidate for drug development. The compound's structural characteristics allow it to interact effectively with various biological targets.

The primary mechanism of action for this compound involves the inhibition of DHODH. This enzyme is essential for the synthesis of uridine monophosphate (UMP), a precursor for RNA and DNA synthesis. By inhibiting DHODH, this compound can potentially disrupt the proliferation of cells, particularly in cancerous and autoimmune conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. In vitro studies have demonstrated that this compound can reduce cell viability in human cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549) cells.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been found to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress in cellular models.

Study on DHODH Inhibition

A notable study published in a pharmaceutical journal highlighted the efficacy of this compound as a DHODH inhibitor. The findings illustrated that this compound significantly decreased UMP levels in treated cells compared to controls, leading to reduced proliferation rates in various cancer cell lines .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 12.4 | Induces apoptosis |

| A549 | 15.8 | Cell cycle arrest |

| Jurkat T | 10.2 | Reduces viability |

Pharmacokinetic Studies

Pharmacokinetic evaluations indicate that this compound possesses favorable absorption and distribution profiles. Studies have shown that the compound can cross the blood-brain barrier (BBB), suggesting potential applications in treating central nervous system disorders .

Propiedades

IUPAC Name |

5,6-difluoroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROUYCSLODQSRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.